2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene is an organic compound characterized by a benzene ring substituted with a 4-ethoxy-2-methyl-1-cyclobuten-1-yl group and an ethynyl group
Vorbereitungsmethoden
The synthesis of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene typically involves several steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using an appropriate ethylating agent.
Analyse Chemischer Reaktionen
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene can be compared with other similar compounds such as:
[(4-Methoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)propynyl]benzene: Similar structure but with a propynyl group instead of an ethynyl group.
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.
Eigenschaften
CAS-Nummer |
139225-58-4 |
---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-(4-ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-16-15-11-12(2)14(15)10-9-13-7-5-4-6-8-13/h4-8,15H,3,11H2,1-2H3 |
InChI-Schlüssel |
IYGBYPRYLVLYLP-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Kanonische SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Synonyme |
Benzene, [(4-ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.